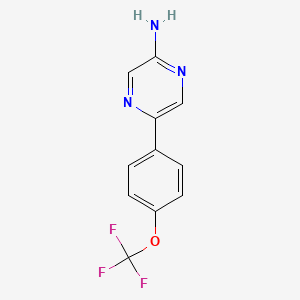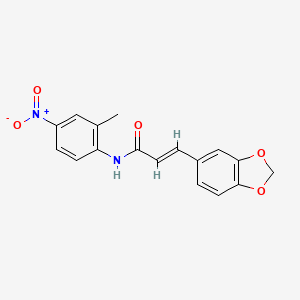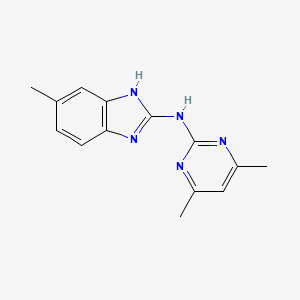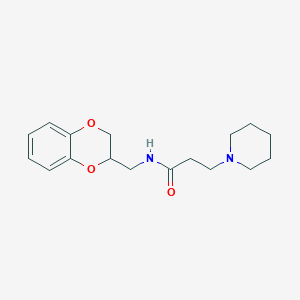
5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-amine
Overview
Description
5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-amine is a compound that belongs to the class of trifluoromethoxy-substituted pyrazines. The trifluoromethoxy group is known for its unique properties, including high electron-withdrawing capability and hydrophobicity. These properties make compounds containing this group valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Another method involves the Buchwald-Hartwig amination, which is used for the formation of carbon-nitrogen bonds. This reaction typically requires a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Kumada-Corriu coupling reaction and the Sonogashira coupling reaction. These methods are efficient and can be carried out on a large scale .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Trifluoromethoxy)phenyl)pyrimidin-2-amine: This compound has a similar structure but contains a pyrimidine ring instead of a pyrazine ring.
2-Chloro-5-trifluoromethoxypyrazine: This compound contains a chlorine atom instead of an amine group.
Uniqueness
5-(4-(Trifluoromethoxy)phenyl)pyrazin-2-amine is unique due to its specific combination of the trifluoromethoxy group and the pyrazine ring. This combination imparts unique properties, such as high stability and specific biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJYKGMMIQWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(4-nitrophenyl)sulfonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3913190.png)
![2,2'-[1,4-butanediylbis(oxy-4,1-phenylene)]diacetic acid](/img/structure/B3913196.png)


![2-(3-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B3913232.png)
![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide](/img/structure/B3913242.png)
![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B3913247.png)
![N-{2-methoxy-4-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3913260.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-chloro-3-fluorobenzamide](/img/structure/B3913276.png)
![3-allyl-2-[(2-hydroxyethyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3913279.png)
![5-(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}pyrrolidin-2-yl)-3-methylisoxazole](/img/structure/B3913293.png)
![ethyl 3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3913299.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B3913310.png)
